molecular formula C7H13NO3 B13299722 5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

5-(Methoxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13299722
M. Wt: 159.18 g/mol
InChI Key: KHSCSHCKVLUXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position of the pyrrolidine ring . The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methoxymethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its solubility and reactivity, making it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5-(methoxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c1-11-4-5-2-3-6(8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)

InChI Key

KHSCSHCKVLUXAQ-UHFFFAOYSA-N

Canonical SMILES

COCC1CCC(N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.